Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
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Overview
Description
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound is characterized by the presence of a benzoate group linked to a dimethyl-1,2-oxazole moiety through a methoxy bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with dimethyl-1,2-oxazole in the presence of a suitable base and a methylating agent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Methylating Agent: Methyl iodide or dimethyl sulfate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in DMF
Major Products Formed
Oxidation: 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Reduction: 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the oxazole moiety, making it less versatile in chemical reactions.
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]phenylacetate: Similar structure but with an additional acetyl group, altering its reactivity and applications.
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzamide: Contains an amide group instead of an ester, affecting its chemical properties.
Uniqueness
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate is unique due to the presence of both the benzoate and oxazole moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-11(5-7-12)14(16)17-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJRNXGJFJJDFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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